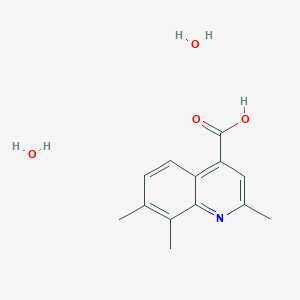

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate

Description

Chemical Classification and Significance

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate (CAS 1609406-89-4) belongs to the quinolinecarboxylic acid family, a subclass of nitrogen-containing heterocyclic compounds. Quinoline derivatives are renowned for their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a quinoline core substituted with three methyl groups at positions 2, 7, and 8, a carboxylic acid moiety at position 4, and two water molecules in its crystalline lattice. Its structural complexity and functional groups make it a valuable intermediate in organic synthesis and drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂·2H₂O |

| Molecular Weight | 251.28 g/mol |

| CAS Registry Number | 1609406-89-4 |

| Parent Compound (CID) | 1134104 |

| Key Functional Groups | Quinoline ring, methyl groups, carboxylic acid |

Historical Context of Quinoline Derivatives

Quinoline derivatives have been studied since the 19th century, beginning with the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834. Early synthetic methods, such as the Skraup synthesis (1880) and Friedländer synthesis (1882), laid the foundation for producing substituted quinolines. The introduction of methyl and carboxylic acid groups to the quinoline scaffold emerged in the 20th century, driven by the need for bioactive molecules. For instance, 4-quinolinecarboxylic acids gained attention for their role in synthesizing antimalarial agents like quinine. The dihydrate form of 2,7,8-trimethyl-4-quinolinecarboxylic acid represents a modern advancement in stabilizing reactive intermediates for pharmaceutical applications.

Nomenclature and Structural Overview

The IUPAC name 2,7,8-trimethylquinoline-4-carboxylic acid dihydrate reflects its structure:

- A quinoline backbone (benzene fused to pyridine).

- Methyl groups at positions 2, 7, and 8.

- A carboxylic acid group at position 4.

- Two water molecules as hydrates.

The compound crystallizes in a lattice stabilized by hydrogen bonds between the carboxylic acid and water molecules. The methyl groups enhance hydrophobicity, while the hydrate improves solubility in polar solvents.

Structural Comparison to Simple Quinoline

| Feature | Quinoline | 2,7,8-Trimethyl-4-quinolinecarboxylic Acid Dihydrate |

|---|---|---|

| Core Structure | C₉H₇N | C₁₃H₁₃NO₂·2H₂O |

| Functional Groups | None | 3 methyl, 1 carboxylic acid, 2 water |

| Solubility in Water | Low | Moderate (due to hydrate) |

Relationship to Parent Compound (CID 1134104)

The parent compound, 2,7,8-trimethylquinoline-4-carboxylic acid (CID 1134104), lacks hydrate molecules. Key differences include:

- Molecular Formula : C₁₃H₁₃NO₂ (anhydrous) vs. C₁₃H₁₇NO₄ (dihydrate).

- Physical Properties : The dihydrate has a higher melting point (254–255°C) compared to the anhydrous form due to crystalline stability.

- Reactivity : The anhydrous form is more reactive in esterification and amidation reactions, while the dihydrate favors salt formation.

The dihydrate’s enhanced stability makes it preferable for storage and handling in laboratory settings, whereas the anhydrous form is utilized in synthetic pathways requiring higher reactivity.

Properties

IUPAC Name |

2,7,8-trimethylquinoline-4-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3;;/h4-6H,1-3H3,(H,15,16);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVKKIKYQQCMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate typically involves the alkylation of quinoline derivatives followed by carboxylation. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The final product is then crystallized from an aqueous solution to obtain the dihydrate form .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and carboxylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of quinolinecarboxylic acid derivatives.

Reduction: Formation of quinolinecarboxylic alcohols.

Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties:

Quinoline derivatives, including 2,7,8-trimethyl-4-quinolinecarboxylic acid dihydrate, have been investigated for their antiviral activities. Research indicates that quinoline compounds exhibit efficacy against several viral strains, such as HIV and Zika virus. A study highlighted the synthesis of various quinoline derivatives that demonstrated potent antiviral properties through mechanisms involving inhibition of viral replication and entry into host cells .

Pharmaceutical Development:

The compound has been explored for its role as a pharmacological agent. It serves as a precursor for synthesizing more complex quinoline-based pharmaceuticals. Specifically, it has been utilized in the development of caspase enzyme inhibitors, which are crucial in regulating apoptosis—a process that can be dysregulated in cancers and other diseases .

Chemical Synthesis Applications

Building Block in Organic Synthesis:

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate is an important building block in organic synthesis. It can be used to produce various substituted quinolines through reactions such as dehydrogenative coupling and cyclization processes. These reactions often yield high isolated yields and allow for the introduction of diverse functional groups .

Case Study: Synthesis of Substituted Quinolines

A notable case study involved the use of this compound to synthesize polysubstituted quinolines via biomimetic methods. The process utilized 2-aminoaryl alcohols and ketones under catalytic conditions to achieve significant yields (up to 93%) of the desired products .

Material Science

Fluorescent Properties:

Research has indicated that quinoline derivatives can exhibit fluorescence properties, making them suitable for applications in fluorescent probes and sensors. The structural characteristics of 2,7,8-trimethyl-4-quinolinecarboxylic acid dihydrate contribute to its potential use in developing materials for optoelectronic devices .

Nanomaterial Synthesis:

The compound is also being explored in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles enhances the properties of these materials for applications in catalysis and environmental remediation.

Analytical Chemistry

Use in Analytical Techniques:

This compound has found applications in analytical chemistry as a reagent for various assays. Its derivatives are used in techniques like HPLC (High Performance Liquid Chromatography) for separating and analyzing complex mixtures .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents against HIV and Zika | Effective inhibition of viral replication |

| Pharmaceutical Development | Precursor for caspase enzyme inhibitors | Potential treatment for cancer |

| Organic Synthesis | Building block for synthesizing substituted quinolines | Yields up to 93% in specific reactions |

| Material Science | Fluorescent properties for sensors | Potential use in optoelectronic devices |

| Analytical Chemistry | Reagent in HPLC | Useful for complex mixture analysis |

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key differences among quinolinecarboxylic acid derivatives arise from substituent positions and functional groups, influencing solubility, stability, and photophysical properties.

Table 1: Structural and Physicochemical Comparison

Research Findings and Functional Implications

(a) Photophysical Properties

- 4,6,8-Triarylquinoline-3-carbaldehydes (e.g., 6,8-dibromo-4-chloroquinoline-3-carbaldehyde) exhibit tunable fluorescence due to extended π-conjugation from aryl groups.

(b) Solubility and Stability

- The dihydrate form of 2,7,8-trimethyl-4-quinolinecarboxylic acid demonstrates improved aqueous solubility compared to anhydrous derivatives like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

- Methylthio substituents (e.g., in 2-(4-methylthio-phenyl)-quinoline-4-carboxylic acid) increase polarity but may reduce thermal stability due to sulfur’s susceptibility to oxidation .

Biological Activity

2,7,8-Trimethyl-4-quinolinecarboxylic acid dihydrate (TMCAD) is a quinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMCAD, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

TMCAD has the molecular formula and a molecular weight of approximately 251.28 g/mol. The compound features a unique quinoline structure characterized by three methyl groups at positions 2, 7, and 8, along with a carboxylic acid group at position 4. It is typically encountered as a dihydrate, incorporating two water molecules in its crystalline form.

Biological Activities

TMCAD exhibits several promising biological activities:

1. Antioxidant Properties

- TMCAD has been studied for its potential antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.

2. Antimicrobial Activity

- The compound is believed to possess antimicrobial properties, similar to other quinoline derivatives. Research indicates that it may interact with various enzymes and receptors involved in microbial metabolism.

3. Anticancer Activity

- Preliminary studies suggest that TMCAD may have anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation, indicating that TMCAD could also be explored for its therapeutic potential against various cancers.

The exact mechanism of action of TMCAD is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. This modulation may involve the inhibition of certain enzymes or disruption of cellular processes related to oxidative stress and inflammation .

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of TMCAD through various experimental approaches:

- Antitubercular Activity : A study focused on quinoline derivatives found that compounds structurally related to TMCAD exhibited significant activity against Mycobacterium tuberculosis. This suggests that TMCAD could be further explored as a potential antitubercular agent .

- Enzyme Inhibition : Research indicates that TMCAD may inhibit specific enzymes involved in metabolic pathways. For instance, studies on similar compounds have demonstrated their ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .

Comparative Analysis with Related Compounds

To better understand the potential of TMCAD, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Quinolinecarboxylic Acid | Quinoline structure with one carboxyl group | Antibacterial properties |

| 2-Methylquinoline | Quinoline structure with one methyl group | Anti-inflammatory activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Chelating agent for metal ions |

The unique arrangement of methyl groups in TMCAD may enhance its biological activity compared to these related compounds.

Chemical Reactions Analysis

Functionalization at the Carboxylic Acid Group

The carboxylic acid at position 4 undergoes typical acid-derived reactions:

Example Reaction (Esterification):

Substitution at the Quinoline Core

Morpholine Substitution:

-

Reacting with morpholine under basic conditions yields 2,7,8-trimethyl-4-(morpholin-4-yl)quinoline (CID 71424842) .

-

Mechanism: Nucleophilic aromatic substitution (NAS) facilitated by electron withdrawal from the carboxylic acid group.

Hydrolysis and Stability

The dihydrate form is stable under standard conditions but undergoes dehydration upon heating (>100°C) to yield the anhydrous parent compound . Acidic or basic hydrolysis of derivatives (e.g., esters) regenerates the carboxylic acid:

Hydrolysis of Methyl Ester:

Oxidation and Reduction

Q & A

Q. What are the recommended synthesis routes for 2,7,8-trimethyl-4-quinolinecarboxylic acid dihydrate?

A common approach involves acylating 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed heterocyclization to form the quinoline core. Subsequent regioselective methylation at positions 2, 7, and 8 can be achieved using iodomethane or dimethyl sulfate under controlled conditions . Purification via recrystallization in aqueous ethanol ensures isolation of the dihydrate form.

Q. How should 2,7,8-trimethyl-4-quinolinecarboxylic acid dihydrate be stored to ensure stability?

Store in airtight containers under dry, ventilated conditions at 15–25°C. The dihydrate form is stable under these conditions but may dehydrate at elevated temperatures (>40°C). Avoid exposure to incompatible materials, such as strong oxidizers, to prevent decomposition into carbon monoxide and nitrogen oxides .

Q. What analytical techniques are essential for characterizing the purity of this compound?

Key methods include:

- High-performance liquid chromatography (HPLC) for assessing chemical purity (>98%).

- Nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., methyl groups at C2, C7, and C8).

- Thermogravimetric analysis (TGA) to verify hydration state (2 moles of water).

- Elemental analysis to validate empirical formula (C₁₃H₁₅NO₃·2H₂O) .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in thermal stability data for quinolinecarboxylic acid dihydrates?

Discrepancies in thermal stability often arise from hydration/dehydration equilibria . To address this:

- Combine TGA with dynamic vapor sorption (DVS) to monitor moisture-dependent phase transitions.

- Use single-crystal X-ray diffraction to correlate structural changes (e.g., hydrogen-bonding networks) with stability .

- Validate findings with powder X-ray diffraction (PXRD) to detect polymorphic shifts during heating .

Q. How does the dihydrate form influence the compound’s coordination chemistry with metal ions?

The dihydrate’s carboxylate group and water molecules act as ligands, enabling complexation with lanthanides (e.g., yttrium). For example, in Tetraaquahexakis(μ₂-quinoline-4-carboxylato)diyttrium(III) dihydrate , the carboxylate bridges two Y³⁺ ions, while water molecules occupy axial sites. Hydration stabilizes the crystal lattice, as shown by bond angles (e.g., Y–O–C angles ~175.6°) and coordination geometries .

Q. What strategies mitigate challenges in achieving high regioselectivity during methylation of quinolinecarboxylic acid derivatives?

Regioselectivity at C2, C7, and C8 can be optimized via:

- Protecting group chemistry : Temporarily block reactive sites (e.g., C4 carboxylate) with tert-butyl esters.

- Catalytic methods : Use palladium catalysts with directing groups (e.g., pyridinyl) to favor methylation at specific positions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient carbons .

Q. How do substituent positions (2,7,8) affect the compound’s biological activity compared to other quinolinecarboxylic acids?

Methyl groups at C2 and C8 enhance lipophilicity , improving membrane permeability in antimicrobial assays. However, C7 methylation may sterically hinder interactions with bacterial topoisomerase IV, reducing efficacy. Comparative studies with 6-methoxy-4-quinolinecarboxylic acid show that methoxy groups at C6 increase hydrogen-bonding potential but reduce metabolic stability .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., decomposition temperatures), cross-validate using multiple techniques (TGA, DSC, PXRD) and replicate experiments under controlled humidity .

- Synthetic Optimization : Employ design of experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) for methylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.